
Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate is a complex organic compound with the molecular formula C30H15N4Na5O16S5. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 3,6-disulfonato-1-naphthylamine, followed by coupling with 6-sulfonato-1-naphthylamine .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction may produce various amines .
Aplicaciones Científicas De Investigación
Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets through various pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with biological molecules. Additionally, its sulfonate groups enhance its solubility and facilitate its interaction with different substrates .
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium 7-hydroxy-8-[(4-sulphonato-1-naphthyl)azo]naphthalene-1,3,6-trisulphonate: Another sulfonated azo dye with similar applications.
Pentasodium bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonato(4-)]chromate(5-): A complex azo dye with additional functional groups.
Uniqueness
Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate is unique due to its multiple sulfonate groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly useful in applications where water solubility is crucial.
Propiedades
Número CAS |
13083-09-5 |
|---|---|
Fórmula molecular |
C30H15N4Na5O16S5 |
Peso molecular |
962.7 g/mol |
Nombre IUPAC |
pentasodium;4-[[4-[(3,6-disulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N4O16S5.5Na/c35-30-28(55(48,49)50)12-16-10-18(52(39,40)41)2-5-22(16)29(30)34-32-25-7-8-26(24-13-19(53(42,43)44)3-6-23(24)25)31-33-27-14-20(54(45,46)47)11-15-9-17(51(36,37)38)1-4-21(15)27;;;;;/h1-14,35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;;/q;5*+1/p-5 |
Clave InChI |
BRDKDUIVKAWUDZ-UHFFFAOYSA-I |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

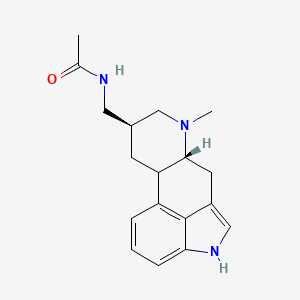

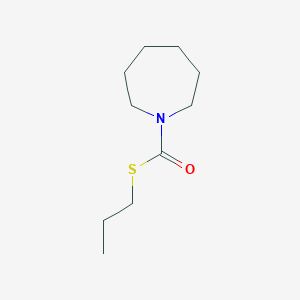

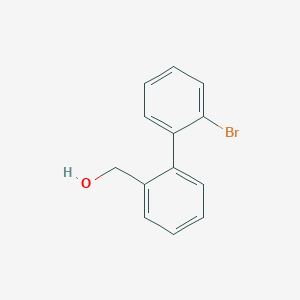
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
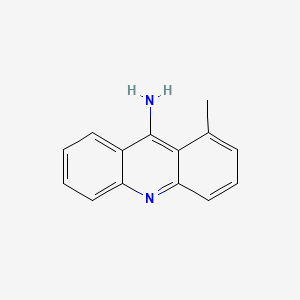


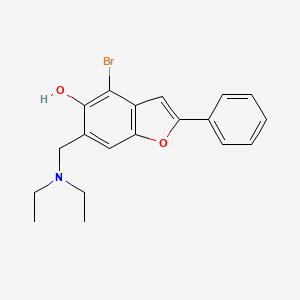
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
